Repaglinide aromatic amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

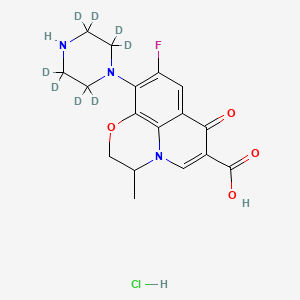

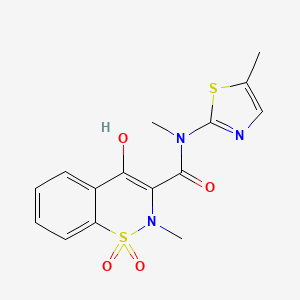

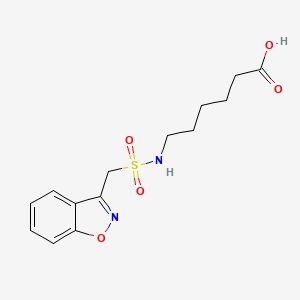

Repaglinide aromatic amine is a member of acetamides . It is an oral blood glucose-lowering drug of the meglitinide class used in the management of type 2 diabetes mellitus . It is chemically unrelated to the oral sulfonylurea insulin secretagogues .

Synthesis Analysis

Repaglinide is synthesized from 3-hydroxyphenylacetic acid and involves esterification, formylation, oxidation, etherification, and selective hydrolysis . The major metabolites are an oxidized dicarboxylic acid (M2), the aromatic amine (M1), and the acyl glucuronide (M7). The cytochrome P-450 enzyme system, specifically 2C8 and 3A4, have been shown to be involved in the N-dealkylation of repaglinide to M2 and the further oxidation to M1 .Molecular Structure Analysis

The molecular formula of Repaglinide is C27H36N2O4 . It is a novel, fast-acting prandial oral hypoglycemic agent developed for the treatment of patients with type 2 diabetes whose disease cannot be controlled by diet and exercise alone .Physical And Chemical Properties Analysis

The average molecular weight of Repaglinide aromatic amine is 384.4687 and the monoisotopic weight is 384.204907394 . The chemical formula is C22H28N2O4 . The InChI Key is OSCVKZCOJUTUFD-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Antidiabetic Drug

Repaglinide is an antidiabetic drug that belongs to the biopharmaceutics classification system (BCS) class II drugs . It can stimulate insulin secretion from the pancreas to control meal-related glucose fluctuations for diabetes mellitus (DM) patients .

Improved Bioavailability

Utilizing hydrotropy and solid dispersing techniques, the solubility and bioavailability of Repaglinide were improved, and its dropping pills were prepared . This method enhances the effectiveness of the drug and makes it more accessible for patients.

Nanoparticle Production

Microfluidics is a cutting-edge technique that provides a new approach for producing nanoparticles (NPs) with controlled properties for a variety of applications . Repaglinide nanoparticles were formulated and optimized for enhanced bioavailability and management of diabetes .

Environmental Analysis

A vortex-assisted dispersive liquid–liquid microextraction (DLLME) method, combined with HPLC/UV detection, was optimized and validated for enrichment and determination of repaglinide in environmental samples . This method helps in monitoring the presence of Repaglinide in the environment.

Pharmaceutical Toxicology

“rac-2-Despiperidyl-2-amino Repaglinide” is used in pharmaceutical toxicology as a certified reference material for highly accurate and reliable data analysis .

Catalyst in Aerobic Oxidation

Although not directly related to Repaglinide aromatic amine, aromatic amines have been used as recyclable catalysts in aerobic oxidation . This suggests potential applications of Repaglinide aromatic amine in similar chemical reactions.

Wirkmechanismus

Target of Action

Rac-2-Despiperidyl-2-amino Repaglinide, also known as Repaglinide aromatic amine, is a metabolite of Repaglinide Repaglinide, the parent compound, is known to target atp-sensitive potassium channels in the pancreatic beta cells .

Mode of Action

The influx of calcium then triggers the release of insulin .

Biochemical Pathways

Given its relationship to repaglinide, it may be involved in the regulation of insulin secretion, which is a critical pathway in the management of blood glucose levels .

Pharmacokinetics

As a metabolite of repaglinide, it’s likely that it shares similar pharmacokinetic properties .

Result of Action

As a metabolite of repaglinide, it may contribute to the overall hypoglycemic effect of the parent compound by stimulating insulin release .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its stability and activity .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCVKZCOJUTUFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)